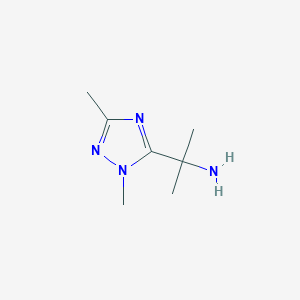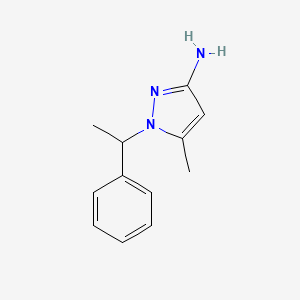
3-(Quinolin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-4-yl)benzoic acid: is an organic compound with the molecular formula C16H11NO2 It consists of a benzoic acid moiety attached to a quinoline ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)benzoic acid typically involves the coupling of a quinoline derivative with a benzoic acid derivative. One common method is the Ullmann-type coupling reaction, where a halogenated quinoline reacts with a benzoic acid derivative in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Quinolin-4-yl)benzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit fluorescence. It is also investigated for its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 3-(Quinolin-4-yl)benzoic acid and its derivatives often involves interactions with specific molecular targets For instance, in medicinal applications, the compound may inhibit enzymes or interact with receptors involved in disease pathwaysAdditionally, the benzoic acid group can enhance the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Quinoline: A simpler structure without the benzoic acid moiety, used in antimalarial drugs.
Quinolone: Contains a ketone group, widely used as antibiotics.
Benzoic Acid: A simpler structure without the quinoline ring, used as a preservative and in organic synthesis.
Uniqueness: 3-(Quinolin-4-yl)benzoic acid is unique due to the combination of the quinoline and benzoic acid moietiesThe presence of both aromatic systems enhances its ability to interact with biological targets and materials, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H11NO2 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-quinolin-4-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-5-3-4-11(10-12)13-8-9-17-15-7-2-1-6-14(13)15/h1-10H,(H,18,19) |
InChI Key |
MZHSWPMQICKXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
